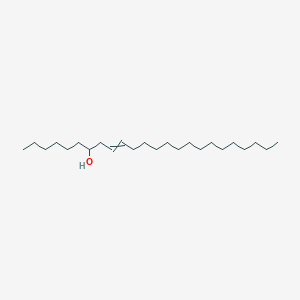

Tetracos-9-en-7-ol

Description

Tetracos-9-en-7-ol is a monounsaturated long-chain alcohol with a 24-carbon backbone, featuring a hydroxyl group at position 7 and a double bond at position 9 (cis or trans configuration unspecified in available literature). Structurally, it belongs to the enol family, combining alkene and alcohol functionalities.

Properties

CAS No. |

87375-77-7 |

|---|---|

Molecular Formula |

C24H48O |

Molecular Weight |

352.6 g/mol |

IUPAC Name |

tetracos-9-en-7-ol |

InChI |

InChI=1S/C24H48O/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-21-23-24(25)22-20-8-6-4-2/h19,21,24-25H,3-18,20,22-23H2,1-2H3 |

InChI Key |

YFNYXVBDWCCLEE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC=CCC(CCCCCC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetracos-9-en-7-ol can be achieved through various organic synthesis methods. One common approach involves the reduction of the corresponding fatty acid or ester. For instance, the reduction of tetracos-9-enoic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) can yield this compound. Another method involves the hydroboration-oxidation of tetracos-9-ene, where the double bond is first hydroborated and then oxidized to form the alcohol.

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of fatty acids or esters derived from natural sources such as vegetable oils. The process typically employs catalysts like palladium on carbon (Pd/C) under high pressure and temperature conditions to achieve the desired reduction.

Chemical Reactions Analysis

Types of Reactions: Tetracos-9-en-7-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The double bond can be reduced to form the saturated alcohol, tetracosan-7-ol.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions such as esterification or etherification.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst like Pd/C.

Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine for esterification.

Major Products:

Oxidation: Tetracos-9-enal or tetracos-9-enoic acid.

Reduction: Tetracosan-7-ol.

Substitution: Tetracos-9-en-7-yl esters or ethers.

Scientific Research Applications

Tetracos-9-en-7-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

Biology: Studies have explored its role in cell membrane structure and function due to its amphiphilic nature.

Medicine: Research has investigated its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties.

Mechanism of Action

The mechanism of action of Tetracos-9-en-7-ol involves its interaction with cell membranes, where it can integrate into the lipid bilayer and affect membrane fluidity and permeability. Its hydroxyl group can form hydrogen bonds with other molecules, influencing various biochemical pathways. Additionally, its long hydrophobic chain allows it to interact with lipid molecules, potentially modulating signaling pathways and cellular responses.

Comparison with Similar Compounds

Structure and Properties :

- Molecular Formula : C₂₄H₅₀O (vs. C₂₄H₄₈O for Tetracos-9-en-7-ol).

- Hydroxyl Position : Terminal (C1) vs. mid-chain (C7).

- Saturation: Fully saturated vs. mono-unsaturated.

Key Differences :

- Physical State: Saturated alcohols like 1-tetracosanol typically exhibit higher melting points due to tighter molecular packing. For example, 1-tetracosanol has a molecular weight of 354.66 g/mol and is solid at room temperature . This compound, with a double bond, likely has a lower melting point.

- Reactivity: The terminal hydroxyl group in 1-tetracosanol may favor esterification or oxidation reactions, whereas the mid-chain hydroxyl in this compound could influence intramolecular hydrogen bonding or regioselective reactions.

9H-Xanthen-9-ol

Structure and Properties :

Key Differences :

- Reactivity : Tertiary alcohols (e.g., 9H-xanthen-9-ol) are less prone to nucleophilic substitution than primary/secondary alcohols like this compound.

- Solubility : The aromatic structure of 9H-xanthen-9-ol enhances lipophilicity compared to the aliphatic this compound.

Hydroxy-Enones

Functional Group Comparison :

- Hydroxy-enones (e.g., R-C(OH)-C=O) feature a ketone adjacent to a hydroxyl group, whereas this compound is an enol (alkene adjacent to hydroxyl).

- Reactivity: Hydroxy-enones participate in keto-enol tautomerism and conjugate additions, while enols like this compound may undergo acid-catalyzed dehydration or oxidation .

Data Tables

Table 1: Comparative Properties of this compound and Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.